Propyl dichloromethanesulfinate

Catalog No.
S16071382
CAS No.
62479-77-0
M.F
C4H8Cl2O2S
M. Wt
191.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl dichloromethanesulfinate

CAS Number

62479-77-0

Product Name

Propyl dichloromethanesulfinate

IUPAC Name

propyl dichloromethanesulfinate

Molecular Formula

C4H8Cl2O2S

Molecular Weight

191.08 g/mol

InChI

InChI=1S/C4H8Cl2O2S/c1-2-3-8-9(7)4(5)6/h4H,2-3H2,1H3

InChI Key

GRFYCHFYBZUMOV-UHFFFAOYSA-N

Canonical SMILES

CCCOS(=O)C(Cl)Cl

Propyl dichloromethanesulfinate is a sulfonate compound characterized by the presence of a propyl group attached to a dichloromethanesulfinate moiety. This compound belongs to the class of sulfonyl chlorides, which are known for their reactivity and versatility in organic synthesis. The general structure can be represented as follows:

  • Chemical Formula: C5_5H8_8Cl2_2O2_2S
  • Molecular Weight: Approximately 195.09 g/mol

The dichloromethanesulfinate group is notable for its ability to act as a leaving group in nucleophilic substitution reactions, making it valuable in various synthetic applications.

  • Nucleophilic Substitution: The dichloromethanesulfinate moiety can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamides or other derivatives. For instance, when reacted with amines, it can yield sulfonamides through nucleophilic substitution mechanisms.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions, resulting in the formation of alkenes and the release of sulfur dioxide and hydrochloric acid.
  • Acylation Reactions: It can also participate in acylation processes, where the sulfonate group facilitates the introduction of acyl groups into organic molecules.

Several methods have been developed for synthesizing propyl dichloromethanesulfinate:

  • Direct Chlorination: Propyl alcohol can be reacted with thionyl chloride and dichloromethane under controlled conditions to yield propyl dichloromethanesulfinate. This method typically involves heating the reactants and requires careful handling due to the release of toxic gases.
  • Sulfonylation Reactions: Utilizing sulfonyl chlorides in the presence of appropriate nucleophiles can lead to the formation of propyl dichloromethanesulfinate. This method often employs solvents like dichloromethane or tetrahydrofuran at low temperatures to minimize side reactions.
  • Post-Synthetic Modification: As noted in various studies, post-synthetic modifications involving sulfonyl chlorides can be employed to introduce the dichloromethanesulfinate group onto existing organic frameworks, enhancing their functional diversity .

Propyl dichloromethanesulfinate finds applications in several fields:

  • Organic Synthesis: It serves as a versatile reagent for synthesizing sulfonamides and other functionalized compounds.
  • Pharmaceuticals: Its derivatives may be explored for potential pharmaceutical applications due to their biological activity.
  • Materials Science: Used in modifying polymer surfaces and improving material properties through sulfonation processes.

Studies on the interactions of propyl dichloromethanesulfinate with other chemical entities reveal its potential as a reactive intermediate in various synthetic pathways. The compound's ability to form stable adducts with nucleophiles makes it a subject of interest for developing new synthetic methodologies .

Several compounds share structural or functional similarities with propyl dichloromethanesulfinate. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
Methylsulfonyl chlorideSulfonateMore reactive due to smaller alkyl group; used in acylation reactions.
Ethyl dichloroacetateEsterUsed primarily as an acylating agent; less versatile than sulfonates.
Benzene sulfonic acidAromatic sulfonateCommonly used as a reagent; lacks halogen substituents which affects reactivity.
Propane-1-sulfonic acidAliphatic sulfonic acidLess reactive than sulfonates with halogen substituents; used mainly in surfactants.

Uniqueness

Propyl dichloromethanesulfinate is unique due to its combination of both aliphatic and halogen functionalities, which enhances its reactivity compared to purely aliphatic or aromatic sulfonates. Its ability to act as both a leaving group and a site for nucleophilic attack distinguishes it from other similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

189.9622061 g/mol

Monoisotopic Mass

189.9622061 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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